Pretazettine
Overview
Description
Pretazettine is a naturally occurring alkaloid belonging to the Amaryllidaceae family. It is known for its significant biological activities, particularly its anticancer and antiviral properties. This compound is structurally characterized by a pentacyclic angular 5/6/6/5/6-annulated spiro framework containing a pyrano[2,3-c]pyrrole moiety. This compound is found in various species of the Amaryllidaceae family, including Narcissus tazetta.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pretazettine can be synthesized through oxidative cleavage and ring reconstruction methods. The synthesis starts from a common intermediate, keto aldehyde, obtained by oxidative cleavage of a carbocyclic ring present in previously synthesized tetracyclic compounds. Subsequent closure of a new heterocyclic ring using different methods leads to products with structural cores found in naturally occurring alkaloids such as this compound .
Industrial Production Methods: Industrial production of this compound involves the large-scale isolation of alkaloids from plants like Narcissus tazetta. The process includes extraction, purification, and structural elucidation using various spectroscopic techniques .
Chemical Reactions Analysis
Types of Reactions: Pretazettine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction of this compound involves the conversion of its functional groups to less oxidized forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities .
Scientific Research Applications
Pretazettine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various bioactive compounds.
Biology: It is studied for its role in plant metabolism and its interactions with other biological molecules.
Medicine: this compound exhibits significant anticancer and antiviral activities.
Industry: this compound is used in the development of pharmaceuticals and other bioactive products.
Mechanism of Action
Pretazettine exerts its effects primarily through the inhibition of protein synthesis. It binds to ribosomal RNA and interferes with the translation process, leading to the inhibition of protein synthesis. This mechanism is particularly effective against cancer cells and viruses. This compound also inhibits the activity of reverse transcriptase, making it a potent antiviral agent .
Comparison with Similar Compounds
- Tazettine
- Macronine
- Haemanthidine
- Lycorine
These compounds share structural similarities with pretazettine but differ in their biological activities and stability .
Properties
IUPAC Name |
(1S,11R,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16/h3-4,6-7,10,15-17,20H,5,8-9H2,1-2H3/t10-,15+,16+,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJOYDMUWKSYBP-YNBLHMCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2[C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4[C@@H](O2)O)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938345 | |
Record name | 3-Methoxy-5-methyl-3,4,4a,5,6,6a-hexahydro-8H,11H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17322-84-8 | |
Record name | Pretazettine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17322-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pretazettine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017322848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-5-methyl-3,4,4a,5,6,6a-hexahydro-8H,11H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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